molecular formula C13H10Br2O4S2 B14670058 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene CAS No. 39863-14-4

1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene

Cat. No.: B14670058
CAS No.: 39863-14-4
M. Wt: 454.2 g/mol
InChI Key: WEASZDNVBVZIJR-UHFFFAOYSA-N
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Description

1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene is an organobromine compound with the molecular formula C12H8Br2S2 It is characterized by the presence of two bromine atoms and two sulfonyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzenethiol and 2-bromobenzyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is often used to facilitate the reaction.

    Procedure: The 2-bromobenzenethiol is first converted to its sulfonyl chloride derivative, which is then reacted with 2-bromobenzyl chloride to form the final product.

Chemical Reactions Analysis

1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The sulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene involves its interaction with microtubules, which are essential components of the cell cytoskeleton. The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene can be compared with other similar compounds, such as:

    1-Bromo-2-[(2-bromophenyl)disulfanyl]benzene: This compound has a similar structure but contains a disulfide linkage instead of sulfonyl groups.

    1-Bromo-2-(methylsulfonyl)benzene: This compound has a single sulfonyl group and a simpler structure.

    2-Bromophenyl disulfide: This compound contains a disulfide linkage and is used in similar applications.

The uniqueness of this compound lies in its dual sulfonyl groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

39863-14-4

Molecular Formula

C13H10Br2O4S2

Molecular Weight

454.2 g/mol

IUPAC Name

1-bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene

InChI

InChI=1S/C13H10Br2O4S2/c14-10-5-1-3-7-12(10)20(16,17)9-21(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2

InChI Key

WEASZDNVBVZIJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2Br)Br

Origin of Product

United States

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